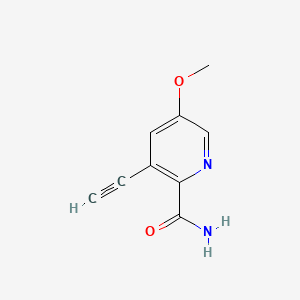
3-Ethynyl-5-methoxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-5-methoxypicolinamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of picolinamide, featuring an ethynyl group at the third position and a methoxy group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methoxypicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypicolinic acid.
Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 5-methoxypicolinic acid with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the conversion of the carboxylic acid group to an amide group using an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-5-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a diketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of ethyl-substituted picolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethynyl-5-methoxypicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-5-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the methoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Ethynylpyridine: Lacks the methoxy group, making it less soluble and potentially less bioavailable.
5-Methoxypicolinamide: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
3-Ethynyl-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties.
Uniqueness: 3-Ethynyl-5-methoxypicolinamide is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-ethynyl-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-3-6-4-7(13-2)5-11-8(6)9(10)12/h1,4-5H,2H3,(H2,10,12) |
Clé InChI |
HAXXUVLKOWIDOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)C(=O)N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


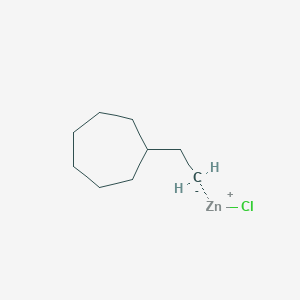
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)

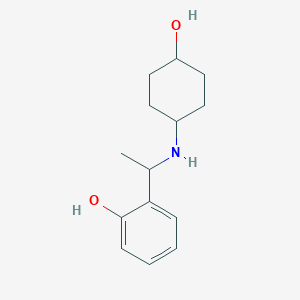

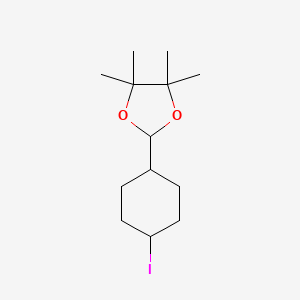
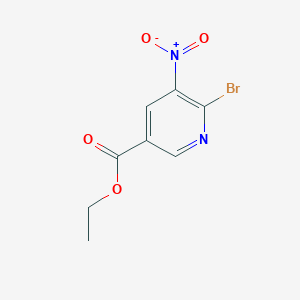

![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
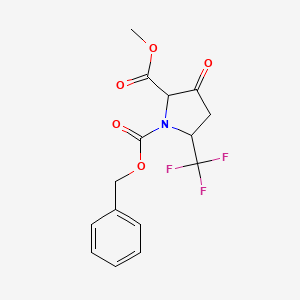
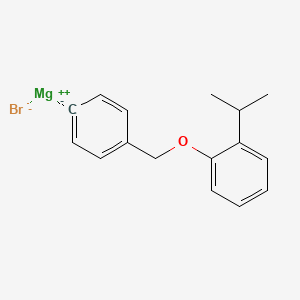

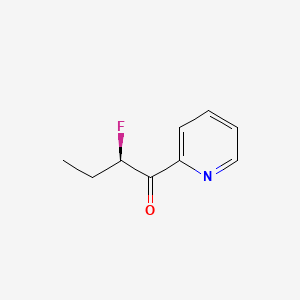
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
